2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane, also known by its EINECS number 283-026-7, is a bicyclic compound with diverse applications in organic synthesis and potential biological activities. This compound is classified under the category of bicyclic hydrocarbons, specifically within the bicyclo[2.2.2]octane family, characterized by its unique structural configuration and functional groups.
The synthesis of 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane typically involves several key synthetic routes. The methods can vary depending on the desired purity and yield, but common approaches include:
Industrial production often employs continuous flow systems to ensure consistent quality and high throughput. Reaction conditions are meticulously monitored to achieve the desired chemical transformations efficiently.
The molecular structure of 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane can be represented as follows:
The structure features a bicyclic framework with various substituents that contribute to its reactivity and properties.
The canonical SMILES representation is CCOC(C1CC2CC(C1CC2C)C(C)C)OCC
, indicating the arrangement of atoms in the molecule.
The compound undergoes several types of chemical reactions, including:
The major products formed from these reactions depend significantly on the specific reagents and conditions employed during the reactions, allowing for a wide array of derivatives to be synthesized from the initial compound.
The mechanism of action for 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane involves its interaction with specific molecular targets within biological systems. The compound may bind to target biomolecules, leading to alterations in their structure and function. This binding can initiate a series of biochemical events that result in observable biological effects. The precise molecular targets and pathways are context-dependent and vary based on the application being studied.
The physical properties of 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane include:
Key chemical properties include:
Relevant data about these properties can assist in predicting behavior during synthesis and application in various fields.
The applications of 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane span multiple fields:
This compound exemplifies versatility in both academic research and industrial applications, highlighting its significance in contemporary chemistry.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3